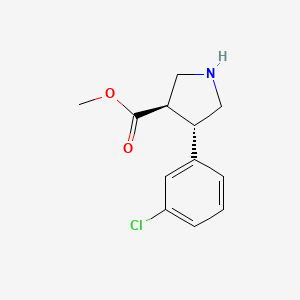

(3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC15940819

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClNO2 |

|---|---|

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | methyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1 |

| Standard InChI Key | ZACOZGRAXFFGLR-MNOVXSKESA-N |

| Isomeric SMILES | COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Cl |

| Canonical SMILES | COC(=O)C1CNCC1C2=CC(=CC=C2)Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom. The (3R,4S) configuration indicates the spatial arrangement of substituents:

-

C3 Position: Methyl ester group (–COOCH₃).

-

C4 Position: 3-Chlorophenyl moiety (–C₆H₄Cl).

The stereochemistry is critical for intermolecular interactions, as enantiomeric forms often exhibit divergent biological activities. For example, in related pyrrolidine derivatives, the cis configuration at analogous positions enhances binding affinity to enzymatic targets like BACE-1 and InhA .

Crystallographic and Conformational Analysis

While no single-crystal X-ray data exists for this specific compound, studies on structurally similar tricyclic morpholinopyrones reveal that cis-fused ring junctions and synclinal bridgehead protons (torsion angle ≈48°) stabilize the molecule’s three-dimensional conformation . Such features likely apply to (3R,4S)-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate, given its analogous stereochemical constraints.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via asymmetric Michael addition or condensation reactions, leveraging chiral auxiliaries or catalysts to enforce the (3R,4S) configuration. A representative route involves:

-

Knoevenagel Condensation: Reacting 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with methylamine derivatives to form the pyrrolidine backbone .

-

Stereoselective Functionalization: Introducing the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring retention of configuration.

Industrial Production

Large-scale synthesis requires inert conditions (nitrogen/argon atmosphere) and low temperatures (2–8°C) to prevent racemization . Key challenges include maintaining enantiomeric excess (>99%) and minimizing byproducts like the (3S,4R) enantiomer.

Physicochemical Properties

Thermal and Solubility Profiles

| Hazard Statement | Precautionary Measure |

|---|---|

| H301: Toxic if swallowed | P264: Wash skin after handling |

| H318: Eye damage | P305+P351+P338: Eye rinse |

| H335: Respiratory irritation | P271: Use in ventilated area |

Exposure Mitigation

Personal protective equipment (gloves, goggles) is mandatory. Spills require neutralization with 10% sodium bicarbonate followed by absorption with vermiculite .

Comparative Analysis with Analogous Compounds

Future Research Directions

-

In Vivo Pharmacokinetics: Assess oral bioavailability and metabolism in rodent models.

-

Structure-Activity Relationships: Synthesize derivatives with varied substituents (e.g., fluoro, nitro) to optimize target affinity.

-

Therapeutic Repurposing: Screen against neglected tropical disease targets like Trypanosoma cruzi.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume